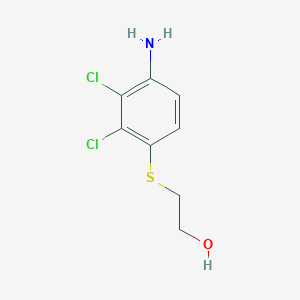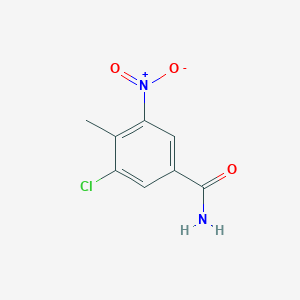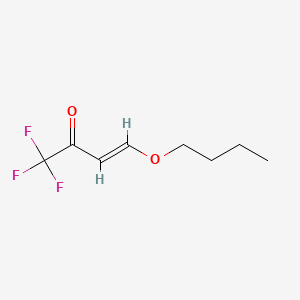![molecular formula C13H13N3O4 B3033697 [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1134773-03-7](/img/structure/B3033697.png)
[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Staphylococcal Activity
A study by Raimondi et al. (2012) investigated new 4-diazopyrazole derivatives for their anti-staphylococcal activity. These derivatives, obtained through reactions involving 1-(R-substituted-phenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)ureas and N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(R-substituted-phenyl)acetamides, showed significant activity against various Staphylococcus aureus strains. The compound (R-substituted-phenyl)acetylazanides 9a,c, in particular, exhibited a notable anti-staphylococcal profile (Raimondi et al., 2012).
Corrosion Inhibition
Lgaz et al. (2018) explored the use of pyrazoline derivatives, specifically 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, as corrosion inhibitors for mild steel in acidic media. These compounds demonstrated high inhibition efficiency, adhering to mild steel surfaces following Langmuir adsorption isotherm and acting as mixed-type inhibitors. Their study combines experimental approaches and theoretical calculations to understand the mechanisms of these inhibitors (Lgaz et al., 2018).
Metal Complex Formation
Hadda et al. (2007) synthesized novel ligand pyrazole derivatives, including those related to 3,5-dimethyl-1H-pyrazole, which formed complexes with cobalt(II) or copper(II). These complexes were characterized by spectroscopic analysis and X-ray diffraction studies, revealing distinct geometries and coordination preferences between cobalt(II) and copper(II) (Hadda et al., 2007).
Azo Dye Synthesis
Atay et al. (2017) reported the synthesis of new azo dyes incorporating structures like 2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzoic acid. The study focused on their spectroscopic properties and used Density Functional Theory calculations to understand their molecular structures and behaviors. Such compounds are significant in the field of dye chemistry and materials science (Atay et al., 2017).
Catalytic and Biological Activities
Various studies have examined the catalytic and biological activities of compounds related to 3,5-dimethyl-1H-pyrazole derivatives. These include investigations into their roles as ligands in metal complexes, potential as antimicrobial agents, and their activities in various biological assays. Such research illustrates the broad applicability of these compounds in both chemistry and biology fields.
- Guerrero et al. (2008) on palladium(II) complexes (Guerrero et al., 2008)
- Al-Smaisim (2012) on antibacterial activity (Al-Smaisim, 2012)
- Dhaduk and Joshi (2022) on antimicrobial and antiinflammatory activities (Dhaduk & Joshi, 2022)
Propriétés
IUPAC Name |
2-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-12(7-13(17)18)9(2)15(14-8)10-3-5-11(6-4-10)16(19)20/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZYBVGJIYOYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033624.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B3033627.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B3033628.png)

![3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B3033631.png)
![2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3033632.png)
![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/structure/B3033635.png)
